3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea
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Overview
Description
3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea typically involves multiple stepsCommon reagents used in these reactions include hydrazine hydrate and ethanol, with reflux conditions often employed to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. For instance, it acts as a dual orexin receptor antagonist, blocking the receptors that promote wakefulness and thereby inducing sleep . This mechanism is particularly relevant in the treatment of sleep disorders.
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for treating insomnia.
Benzoxazole Derivatives: These compounds share a similar core structure and have various pharmacological activities.
Uniqueness
3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dual orexin receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3/c1-22(18(24)20-13-4-6-25-7-5-13)14-9-23(10-14)11-16-15-8-12(19)2-3-17(15)26-21-16/h2-3,8,13-14H,4-7,9-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDVTHBKXBTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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